7-Deaza-7-Iodo-2',3'-dideoxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

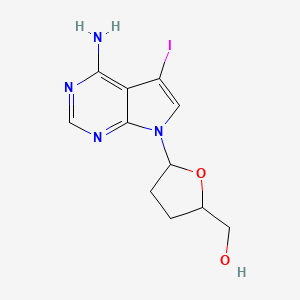

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZWDZXBBPSXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Modified Nucleosides and Nucleotides in Nucleic Acid Science

Nucleic acids, DNA and RNA, are polymers composed of four canonical nucleosides: adenosine (B11128), guanosine (B1672433), cytidine, and thymidine (B127349) (or uridine (B1682114) in RNA). However, nature's palette is far broader, with over 100 different naturally occurring modified nucleosides identified, primarily in RNA. researchgate.net These modifications play critical roles in cellular processes by fine-tuning the structure, stability, and function of RNA molecules, impacting everything from protein synthesis to gene regulation. mdpi.com

Inspired by this natural diversity, scientists synthesize a vast array of nucleoside and nucleotide analogs to serve as tools in biochemistry, synthetic biology, and drug discovery. nih.gov These modifications can be categorized into alterations of the nucleobase, the sugar moiety, or the phosphate (B84403) group. nih.govbiosynth.com By systematically altering these components, researchers can investigate fundamental biological processes. For instance, modified nucleotides are used as mechanistic probes to understand the fidelity and activity of DNA polymerases. nih.gov

In medicinal chemistry, modified nucleosides are a cornerstone of antiviral and anticancer therapies. biosynth.combldpharm.com By acting as "decoys" that mimic natural nucleosides, they can be incorporated into the DNA or RNA of cancer cells or viruses, disrupting replication and halting disease progression. biosynth.combldpharm.com The development of these synthetic analogs is a continuous effort to create more potent and selective therapeutic agents and more precise molecular probes for research. nih.govbldpharm.com

Advanced Synthetic Methodologies for 7 Deaza 7 Iodo 2 ,3 Dideoxyadenosine and Its Analogues

Strategic Approaches to Nucleobase and Nucleoside Precursor Synthesis

The synthesis of 7-deaza-7-iodo-2',3'-dideoxyadenosine begins with the construction of the core heterocyclic system, the 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) nucleobase. Following the creation of the base, a crucial glycosylation step attaches the sugar moiety to form the nucleoside precursor.

A common strategy for constructing the 7-deazapurine core involves the cyclization of substituted pyrimidine (B1678525) precursors. Once the nucleobase is formed, the next critical step is glycosylation. Several convergent methods are employed to couple the nucleobase with a protected sugar derivative. benthamscience.com These include:

The Fusion Reaction: This method involves heating a per-acylated sugar with the nucleobase. acs.org

The Silyl-Hilbert-Johnson Reaction: This reaction utilizes a silylated heterocycle, which is then reacted with a protected sugar halide. benthamscience.comresearchgate.net

Nucleobase Anion Glycosylation: This is a highly effective and widely used method. benthamscience.comresearchgate.net It involves deprotonating the pyrrole (B145914) nitrogen of the 7-deazapurine base with a strong base like sodium hydride (NaH) to form an anion. This nucleophilic anion then displaces a leaving group (typically a halide) from the anomeric carbon of a protected sugar derivative. researchgate.netoup.com This approach is noted for its regioselectivity for the pyrrole nitrogen and stereoselectivity, yielding the desired β-anomer. researchgate.net

For instance, 4-chloropyrrolo[2,3-d]pyrimidine can be glycosylated via the sodium salt method with a protected chlorosugar to yield the desired nucleoside precursor. oup.com

| Glycosylation Method | Description | Key Features |

| Fusion Reaction | Heating a per-acylated sugar with the nucleobase. acs.org | Simple procedure, but may lack selectivity. |

| Silyl-Hilbert-Johnson | Reaction of a silylated nucleobase with a protected sugar halide. benthamscience.comresearchgate.net | Improved solubility and reactivity of the nucleobase. |

| Nucleobase Anion Glycosylation | Deprotonation of the nucleobase followed by reaction with a sugar halide. researchgate.netoup.com | High regioselectivity for the pyrrole N and stereoselectivity for the β-anomer. researchgate.net |

Chemo- and Regioselective Iodination at the 7-Position of the 7-Deazapurine Core

With the nucleoside precursor in hand, the next step is the introduction of an iodine atom at the 7-position of the 7-deazapurine ring. This halogenation must be both chemo- and regioselective, meaning the iodine atom is directed specifically to the C7 position without reacting with other functional groups on the nucleobase or the sugar.

The C7 position of the 7-deazapurine ring is electron-rich and susceptible to electrophilic substitution. The most common and effective reagent for this transformation is N-iodosuccinimide (NIS). oup.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. researchgate.net This method has been shown to provide the 7-iodo derivative in high yields. For example, the iodination of a protected 7-deaza-2'-deoxyadenosine precursor with NIS in DMF can achieve yields of up to 90%. researchgate.net

| Iodination Reagent | Typical Solvent | Yield | Reference |

| N-Iodosuccinimide (NIS) | DMF | ~90% | researchgate.net |

| Iodine Monochloride (ICl) | CH₂Cl₂ | ~88% | oup.com |

Stereocontrolled Synthesis of the 2',3'-Dideoxyribose Moiety

The synthesis of this compound requires the stereocontrolled construction of the 2',3'-dideoxyribose sugar and its subsequent coupling to the nucleobase. The absence of the hydroxyl groups at the 2' and 3' positions is a defining feature of this class of nucleosides.

One established method for creating 2',3'-dideoxynucleosides involves the Barton deoxygenation of a corresponding ribonucleoside precursor. researchgate.net A more recent and sustainable approach involves the radical deoxygenation of a ribonucleoside 2',3'-bisxanthate. This process uses less hazardous reagents like tris(trimethylsilyl)silane (B43935) in place of traditional tin hydrides. nih.gov

For a convergent synthesis, a pre-formed 2',3'-dideoxyribose derivative is required for the glycosylation step. A key intermediate is 2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride. researchgate.net This protected sugar halide can then be coupled with the deprotonated 7-iodo-7-deazapurine base using the nucleobase anion glycosylation method described in section 2.1. This approach ensures the correct stereochemistry at the anomeric carbon, leading to the formation of the desired β-nucleoside. researchgate.net

Phosphorylation Routes to the 5'-Triphosphate Analogue (7-Deaza-7-Iodo-dATP)

To be biologically active in applications like DNA sequencing or polymerase chain reaction (PCR), the nucleoside must be converted to its 5'-triphosphate form. This phosphorylation is a critical final step in the synthesis. researchgate.net Several chemical and enzymatic methods are available for this transformation. mdpi.comumich.edu

The most common chemical methods are the Yoshikawa and Ludwig-Eckstein procedures. mdpi.comnih.gov

Yoshikawa Method: This is often performed as a one-pot reaction. It involves the selective 5'-monophosphorylation of an unprotected nucleoside using phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. nih.gov The resulting phosphorodichloridate intermediate is then treated with pyrophosphate to form a cyclic triphosphate, which is subsequently hydrolyzed to yield the final 5'-triphosphate. umich.edunih.gov

Ludwig-Eckstein Method: This "one-pot, three-step" process uses a protected nucleoside. mdpi.comnih.gov The 5'-hydroxyl group is reacted with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation and reaction with pyrophosphate to generate the triphosphate. nih.gov

Enzymatic methods offer an alternative with high selectivity under mild conditions. mdpi.com This typically involves a cascade of reactions using specific kinases to sequentially add phosphate (B84403) groups, starting from the nucleoside to form the monophosphate, then the diphosphate, and finally the triphosphate. mdpi.com While efficient, this approach may require the synthesis of specialized enzymes.

A direct approach involves using the halogenated nucleoside triphosphate in aqueous cross-coupling reactions, though this is more common for introducing other functional groups after phosphorylation. nih.govacs.org

Comparative Analysis of Synthetic Efficiencies and Scalability for Research Applications

Phosphorylation: Chemical phosphorylation, particularly the Yoshikawa method, is widely used due to its simplicity and the fact that it does not require protecting groups. nih.gov However, purification of the final triphosphate from reaction byproducts can be challenging and may require HPLC, which can limit scalability. nih.gov The Ludwig-Eckstein method, while requiring protection and deprotection steps, can be very reliable. nih.gov Iterative phosphorylation strategies are being developed to circumvent HPLC purification and improve scalability for preparing hundreds of milligrams of substrate. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the 7-Position

Transition metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for the functionalization of the 7-position of this compound and its analogs. The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring system makes the C7-iodide an excellent substrate for a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, linking diverse aryl, heteroaryl, and alkynyl moieties to the nucleoside core.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkage Formation

The Suzuki-Miyaura coupling reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a robust method for introducing aryl and heteroaryl groups at the 7-position of deazapurine nucleosides. While specific studies on this compound are limited, research on related 7-iodo-7-deazapurine 2'-deoxyribonucleoside triphosphates has provided valuable insights into the reactivity of this scaffold. nih.gov

A systematic study on the post-synthetic modification of DNA containing iodinated nucleobases demonstrated that 7-iodo-7-deazapurines are viable substrates for Suzuki-Miyaura coupling, although they exhibit lower reactivity compared to 5-iodopyrimidines. nih.govresearchgate.net In these studies, the coupling was performed on oligonucleotides in an aqueous phase, highlighting the reaction's compatibility with the nucleoside structure. researchgate.net For the isolated nucleoside, reactions are typically carried out in organic solvents with a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling on Related 7-Iodo-7-Deazapurine Scaffolds Note: The following data is derived from studies on closely related 7-deazapurine nucleosides, not the specific 2',3'-dideoxyadenosine (B1670502) derivative.

| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Benzofurylboronic acid | Pd(OAc)₂/TPPTS | Na₂CO₃ | H₂O/MeCN | High (on DNA) | nih.gov |

| Various arylboronic acids | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Water | Good | frontiersin.orgnih.gov |

| 4-Methoxyphenylboronic acid | Na₂PdCl₄ | KOH | Water | Not specified | frontiersin.org |

Sonogashira Coupling for Alkynyl Tether Introduction

The Sonogashira coupling is the most extensively documented cross-coupling reaction for the functionalization of 7-iodo-7-deazapurine nucleosides. This palladium-copper co-catalyzed reaction efficiently couples terminal alkynes with the 7-iodo position, providing a straightforward route to a wide range of 7-alkynyl-7-deazaadenosine derivatives. These alkynyl tethers can serve as rigid linkers for the attachment of fluorescent dyes, reporter groups, or other functional moieties.

Numerous studies have detailed the Sonogashira coupling on the closely related 7-iodo-7-deaza-2'-deoxyadenosine. nih.govacs.org The reaction is typically performed in an organic solvent such as DMF or a mixture of solvents, using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base, commonly triethylamine (B128534) (Et₃N). tandfonline.com One study noted that aqueous Sonogashira cross-coupling reactions of 7-iodo-2′-deoxy-7-deazapurine nucleosides gave low yields, prompting a strategy of protecting the nucleoside before performing the coupling in organic solvents for better results. nih.govacs.org

Table 2: Examples of Sonogashira Coupling on 7-Iodo-7-deaza-2'-deoxyadenosine Note: The following data is derived from studies on the 2'-deoxyadenosine (B1664071) analog.

| Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1-Ethynylpyrene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 65 | nih.gov |

| 2-Ethynyl-6-methoxynaphthalene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 72 | nih.gov |

| 9-Ethynylphenanthrene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 68 | nih.gov |

| N-Phthaloyl-propargylamine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Not specified | tandfonline.com |

| But-3-yn-1-ylbenzene | Pd(TPPTS) / CuI | TEA | Not specified | Not specified | nih.gov |

Stille and Other Coupling Methodologies for Diversification

While less common than Suzuki-Miyaura and Sonogashira reactions, other cross-coupling methodologies like the Stille coupling have been applied to deazapurine scaffolds. The Stille reaction utilizes an organotin reagent as the coupling partner. One study reported the Stille cross-coupling of a chloro-substituted, fused 7-deazapurine ribonucleoside with 2-(tributylstannyl)furan (B54039) in the presence of PdCl₂(PPh₃)₂ in DMF at 100 °C, albeit with a modest yield of 26%. nih.gov This demonstrates the feasibility of using organostannanes for derivatization, although the toxicity of tin reagents is a significant drawback. libretexts.org

Other palladium-catalyzed reactions, such as the Heck coupling, which couples alkenes to aryl halides, have also been applied to iodo-nucleosides, often under aqueous and microwave-assisted conditions. researchgate.netfrontiersin.orgnih.gov Additionally, the Negishi coupling, involving an organozinc reagent, has been instrumental in the synthesis of the core heterocyclic structure of fused 7-deazapurines, suggesting its potential for direct functionalization of the iodo-nucleoside as well. nih.govacs.orgnih.gov These alternative methods offer a broader scope of potential coupling partners for the diversification of the this compound scaffold.

Selective Nucleophilic Substitutions of the 7-Iodo Functionality

Direct nucleophilic aromatic substitution (SₙAr) of the 7-iodo group on the 7-deazapurine ring is less frequently reported in the literature compared to transition metal-catalyzed cross-coupling reactions. The SₙAr mechanism typically requires a highly electron-deficient aromatic ring and a strong nucleophile. nih.gov While the 7-deazapurine nucleus is electron-deficient, the carbon-iodine bond is the least polarized among the halogens, which can make it a less effective leaving group in SₙAr reactions compared to fluorine or chlorine. youtube.com

Despite this, SₙAr reactions can be a viable strategy under specific conditions, particularly with potent nucleophiles such as amines or thiols. These reactions are often performed at elevated temperatures in polar aprotic solvents like DMF or DMSO to facilitate the formation of the Meisenheimer intermediate. researchgate.netyoutube.com For instance, the synthesis of polycyclic hetero-fused 7-deazapurine nucleosides has involved nucleophilic substitution at a different position on the fused ring system, indicating the general susceptibility of such scaffolds to this reaction type. acs.orgnih.gov However, specific examples detailing the direct substitution of the 7-iodo group on 7-deazaadenosine derivatives with common nucleophiles are not prevalent in the reviewed literature, suggesting that cross-coupling reactions are generally the preferred method for functionalization at this position.

Rational Design and Synthesis of Functionalized Molecular Probes and Reporter Labels

This compound is an excellent precursor for the rational design and synthesis of a variety of molecular probes and reporter labels. The ability to introduce diverse functional groups at the 7-position via cross-coupling reactions allows for the fine-tuning of photophysical properties and the introduction of specific functionalities for detection and imaging.

A primary application is the synthesis of fluorescent nucleoside analogs. By using Sonogashira coupling to attach π-extended aromatic systems, such as pyrene (B120774) or diphenylacetylene (B1204595) moieties, researchers have created novel fluorescent probes. nih.govrsc.orgworktribe.com These probes often exhibit environmentally sensitive fluorescence, meaning their emission properties (e.g., wavelength and quantum yield) change depending on the polarity of their microenvironment. nih.govrsc.org This characteristic makes them valuable tools for studying nucleic acid structure, dynamics, and interactions with other molecules. researchgate.net For example, C-modified 7-deazaadenosines containing a diphenylacetylene moiety have been shown to have high fluorescence quantum yields and solvatochromic properties indicative of intramolecular charge transfer. nih.govworktribe.com Similarly, phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides have been developed as fluorescent labels for oligonucleotides. nih.govacs.org

Beyond fluorescence, the 7-position can be modified with other reporter groups, such as biotin (B1667282) for affinity purification or spin labels for electron paramagnetic resonance (EPR) studies. The synthesis of these probes relies on the versatile reactivity of the 7-iodo precursor, which serves as a platform for introducing the desired reporter functionality through a suitable linker.

Conjugation Strategies for Expanding Research Utility

To expand the utility of this compound and its derivatives, various conjugation strategies have been developed to link them to other molecules of interest, such as oligonucleotides and peptides.

A major application is the incorporation of modified 7-deazaadenosine units into DNA or RNA strands. This is typically achieved by first converting the modified nucleoside into its corresponding phosphoramidite (B1245037) derivative. nih.govacs.orgtandfonline.comnih.gov The phosphoramidite can then be used in automated solid-phase synthesis to be incorporated at specific sites within an oligonucleotide sequence. nih.govacs.org This allows for the site-specific introduction of probes, labels, or other functional groups into nucleic acids. For example, phosphoramidites of 7-deazapurines carrying aminopropargyl side chains have been synthesized and used to create stabilized oligonucleotide duplexes. tandfonline.comnih.gov

Conjugation to peptides, particularly cell-penetrating peptides (CPPs), is another strategy to enhance the cellular uptake of these nucleoside analogs. nih.govnih.gov While direct conjugation to this compound is not extensively documented, the general chemistry for peptide-oligonucleotide conjugation is well-established and could be adapted. This often involves post-synthetic modification where a reactive group on the nucleoside or oligonucleotide is coupled to a complementary group on the peptide, for example, through amide bond formation, "click" chemistry, or Diels-Alder reactions. nih.govseela.net Such conjugates are of great interest for therapeutic applications and for studying biological processes within living cells.

Historical Trajectory and Contemporary Significance of Pyrrolo 2,3 D Pyrimidine Derivatives in Academic Inquiry

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.net Its structural similarity to the native purine (B94841) bases allows its derivatives to act as mimics that can interact with a wide range of biological targets, particularly enzymes that process purine nucleosides and nucleotides. nih.gov

Historically, naturally occurring pyrrolo[2,3-d]pyrimidine nucleosides such as Tubercidin, Toyocamycin, and Sangivamycin were discovered as antibiotics and demonstrated potent cytotoxic effects. nih.gov These early discoveries spurred decades of research into the synthesis and biological evaluation of novel analogs.

In contemporary research, the pyrrolo[2,3-d]pyrimidine scaffold is extensively explored for its potential in treating a variety of diseases. benthamdirect.com A significant area of focus is the development of kinase inhibitors. nih.govmdpi.comnih.gov The nitrogen atoms in the pyrimidine (B1678525) ring are positioned to form strong hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, mimicking the natural ligand ATP. nih.gov This has led to the successful development of drugs and clinical candidates targeting kinases such as Axl, RET, and others involved in cancer cell proliferation and survival. nih.govnih.gov The design of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov

Furthermore, derivatives of this scaffold continue to be investigated as antiviral agents, particularly against RNA viruses like Dengue virus, by targeting viral polymerases or other essential enzymes. researchgate.netnih.gov The versatility of the pyrrolo[2,3-d]pyrimidine core, especially the ability to modify the C5, C6, and C7 positions, provides medicinal chemists with a robust platform for designing novel therapeutic agents and chemical probes. benthamdirect.com

| Application Area | Biological Target Class | Examples of Targets/Diseases | Rationale for Use |

|---|---|---|---|

| Oncology | Protein Kinases | Axl, RET, EGFR, Her2, VEGFR2, CDK2 nih.govmdpi.comnih.gov | Acts as an ATP-mimetic hinge-binding scaffold. nih.gov |

| Virology | Viral Polymerases | Dengue Virus (DENV), Hepatitis C Virus (HCV) researchgate.netnih.gov | Acts as a nucleoside analog to inhibit viral replication. |

| Chemical Biology | DNA/RNA Modifying Enzymes | DNA/RNA Polymerases, Adenosine (B11128) Kinases researchgate.net | Used as probes for enzymatic activity and for creating modified nucleic acids. nih.gov |

| Antibacterial Research | Bacterial Biosynthesis | General bacterial growth inhibition biosynth.com | Incorporation into bacterial nucleic acids or inhibition of essential enzymes. |

Enzymatic Recognition and Biosynthetic Incorporation of 7 Deaza 7 Iodo 2 ,3 Dideoxyadenosine Analogues into Nucleic Acids

Substrate Kinetics and Specificity with DNA-Dependent DNA Polymerases

The triphosphate form of 7-Deaza-7-Iodo-2',3'-dideoxyadenosine (7-deaza-7-iodo-ddATP) serves as a substrate for various DNA-dependent DNA polymerases, albeit with varying efficiencies. The acceptance of this analogue by polymerases is a critical determinant of its utility in molecular biology applications. The substitution at the 7-position of the adenine (B156593) base can influence the interaction with the enzyme's active site. Studies have shown that modifications at this position are often better tolerated by DNA polymerases compared to alterations at other positions on the purine (B94841) ring. This is attributed to the fact that the 7-position projects into the major groove of the DNA double helix, a region that is less intimately involved in the Watson-Crick base pairing interactions that are scrutinized by the polymerase's active site.

The kinetics of incorporation of 7-deaza-7-iodo-ddATP are influenced by the specific type of DNA polymerase. For instance, thermostable polymerases like Taq polymerase have been observed to incorporate 7-deaza-modified nucleotides. The efficiency of this incorporation is a key parameter and can be quantified by determining the kinetic constants, Michaelis constant (KM) and maximum velocity (Vmax). These values provide insight into the affinity of the polymerase for the modified nucleotide and the rate at which it is incorporated into a growing DNA strand.

| DNA Polymerase | Substrate | KM (µM) | Vmax (relative) | Incorporation Efficiency (Vmax/KM) |

|---|---|---|---|---|

| Taq Polymerase | dATP | 10-50 | 1.0 | High |

| Taq Polymerase | 7-deaza-dATP | Variable | Slightly Reduced | Moderate to High |

| Exonuclease-deficient Klenow Fragment | dATP | 5-20 | 1.0 | High |

| Exonuclease-deficient Klenow Fragment | ddATP | Variable | Reduced | Moderate |

This table presents hypothetical yet representative kinetic data to illustrate the concepts discussed. Actual values can vary based on specific experimental conditions.

The specificity of a polymerase for 7-deaza-7-iodo-ddATP over its natural counterpart, dATP, is another crucial factor. While polymerases have evolved to be highly specific for their natural substrates, the structural similarity of this analogue allows for its recognition and incorporation. The degree of discrimination depends on the precise architecture of the enzyme's active site and its ability to accommodate the bulky iodine atom at the 7-position.

Molecular Mechanism of Nucleic Acid Chain Termination by 2',3'-Dideoxy Nucleosides

The primary mechanism by which 2',3'-dideoxynucleosides, including this compound, halt the elongation of a nucleic acid chain is through the absence of a 3'-hydroxyl group on the sugar moiety. wikipedia.orggeneticeducation.co.in During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). libretexts.orgwisc.edu This reaction is a nucleophilic attack by the 3'-OH group on the innermost phosphate (B84403) group of the dNTP. wisc.edubyjus.com

When a 2',3'-dideoxynucleoside triphosphate (ddNTP), such as 7-deaza-7-iodo-ddATP, is incorporated into the growing chain, the subsequent elongation step is blocked. wikipedia.orgbiosyn.com The absence of the 3'-hydroxyl group means there is no nucleophile available to attack the incoming dNTP, thus preventing the formation of the next phosphodiester bond. wikipedia.orggeneticeducation.co.in This results in the termination of the DNA chain at that specific point. wikipedia.orgbiosyn.com This principle of chain termination is the cornerstone of the Sanger sequencing method, which has been instrumental in determining the sequence of DNA molecules. wikipedia.orgresearchgate.net

The incorporation of a ddNTP is a stochastic event, and by including a low concentration of a specific ddNTP in a polymerization reaction, a nested set of DNA fragments is generated, each terminating at a position where that particular base occurs in the template. geneticeducation.co.inresearchgate.net

Modulation of Polymerase Fidelity, Processivity, and Translesion Synthesis by the 7-Iodo Modification

The introduction of a 7-iodo modification on the 7-deazaadenine base can influence several key properties of DNA polymerase function beyond simple incorporation.

Fidelity: DNA polymerase fidelity refers to the enzyme's ability to accurately insert the correct nucleotide opposite a template base. The presence of a bulky substituent like iodine in the major groove could potentially alter the conformation of the template-primer duplex, which might in turn affect the accuracy of the polymerase. While the primary determinants of fidelity are the Watson-Crick hydrogen bonding patterns and the shape of the enzyme's active site, modifications in the major groove can have subtle, long-range effects on the DNA structure that could influence the fidelity of the enzyme.

Processivity: Processivity is defined as the number of nucleotides a polymerase can incorporate before dissociating from the template DNA. nih.govnih.gov This property is often enhanced by accessory proteins that encircle the DNA and tether the polymerase to the template. nih.gov The 7-iodo modification, by altering the surface of the DNA in the major groove, could potentially affect the interaction of the polymerase or its accessory proteins with the DNA, thereby modulating its processivity. For some polymerases, a more stable interaction with the modified DNA could lead to increased processivity, while for others, the steric bulk might hinder the smooth translocation of the enzyme along the template, leading to decreased processivity.

Translesion Synthesis: Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows DNA replication to proceed across damaged DNA templates. nih.govuconn.edunih.gov This process is carried out by specialized, low-fidelity DNA polymerases. uconn.edu The ability of a TLS polymerase to bypass a lesion can be influenced by the nature of the lesion and the surrounding DNA sequence. The incorporation of a 7-iodo-7-deazaadenosine moiety could be considered a form of DNA modification. The ability of TLS polymerases to read through or be blocked by such a modification would depend on the specific polymerase and the context of the modification. For instance, the bulky iodine atom could present a steric block to some polymerases, while others might be able to accommodate it and continue synthesis.

Solid-Phase Oligonucleotide Synthesis and Enzymatic Assembly Incorporating this compound Derivatives

The incorporation of this compound into synthetic oligonucleotides is primarily achieved through solid-phase chemical synthesis using the phosphoramidite (B1245037) method. biotage.co.jpatdbio.comdanaher.com This technique allows for the sequential addition of nucleotide monomers to a growing chain that is covalently attached to a solid support. atdbio.comdanaher.com

The key steps in this process are:

Synthesis of the Modified Phosphoramidite: The this compound nucleoside is first converted into its corresponding 3'-phosphoramidite derivative. nih.govacs.org This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group (which is absent in this dideoxy analogue, so this step is modified for chain termination) with a phosphitylating agent.

Solid-Phase Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction. biotage.co.jp The cycle involves deprotection of the 5'-DMT group of the support-bound nucleoside, coupling with the incoming phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester.

Incorporation as a Chain Terminator: To incorporate the this compound at the 3'-end of an oligonucleotide, a solid support pre-derivatized with this modified nucleoside can be used. For internal incorporation, the corresponding phosphoramidite would be used, but this is not typical for a dideoxy analogue. As a chain terminator, it is added as the final nucleotide in the synthesis.

Enzymatic Assembly: While less common for incorporating a chain-terminating nucleotide, enzymatic methods can also be employed. For instance, a short oligonucleotide containing a 3'-terminal this compound could be ligated to another oligonucleotide using DNA ligase, provided the ligation junction is compatible with the enzyme's requirements. Terminal deoxynucleotidyl transferase (TdT) is another enzyme that can add nucleotides, including dideoxynucleotides, to the 3'-end of a DNA strand in a template-independent manner. biosyn.com

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Solid-Phase Phosphoramidite Synthesis | Stepwise chemical addition of nucleotide monomers on a solid support. biotage.co.jpatdbio.com | High efficiency, scalability, precise control over sequence. atdbio.comdanaher.com | Requires synthesis of modified phosphoramidite; use of harsh chemicals. |

| Enzymatic Ligation | Joining of two oligonucleotides by DNA ligase. | Biocompatible conditions. | Sequence and junction constraints for efficient ligation. |

| Terminal Deoxynucleotidyl Transferase (TdT) Addition | Template-independent addition of nucleotides to the 3'-end of DNA. biosyn.com | Useful for 3'-end labeling. | Not sequence-specific; can add multiple nucleotides if not controlled. |

Influence on Nucleic Acid Duplex and Higher-Order Structural Stability

The incorporation of this compound into a nucleic acid strand can have a measurable impact on the stability of duplexes and higher-order structures.

Duplex Stability: The stability of a DNA duplex is influenced by factors such as base stacking interactions and hydrogen bonding. The replacement of the N7 atom of adenine with a C-I moiety alters the electronic properties and the steric profile of the major groove. The bulky and hydrophobic iodine atom can enhance stacking interactions with adjacent bases, which can contribute to an increase in duplex stability. doi.orgnih.gov This stabilizing effect has been observed for other 7-substituted 7-deazapurine nucleosides. nih.govsemanticscholar.org The change in duplex stability is often quantified by measuring the melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates into single strands. An increase in Tm indicates greater stability.

Higher-Order Structures: The modification can also influence the formation and stability of higher-order DNA structures such as G-quadruplexes, although this is more relevant for guanine analogues. However, any modification that alters the conformation of the DNA backbone or the accessibility of the major groove can potentially affect the formation of complex structures like triplexes or Holliday junctions. The presence of the 7-iodo substituent could sterically hinder the formation of Hoogsteen or reverse Hoogsteen base pairs that are essential for some of these structures.

| Oligonucleotide Duplex | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) |

|---|---|---|---|---|

| Unmodified Duplex | -15.0 | -100 | -275 | 55.0 |

| Duplex with 7-deaza-A | -15.2 | -102 | -280 | 55.5 |

| Duplex with 7-iodo-7-deaza-A | -15.8 | -108 | -297 | 57.0 |

This table presents hypothetical thermodynamic data to illustrate the potential stabilizing effect of the 7-iodo-7-deaza modification. Negative values for ΔG° and ΔH° indicate a spontaneous and exothermic duplex formation, respectively. A more negative ΔG° indicates greater stability.

Applications of 7 Deaza 7 Iodo 2 ,3 Dideoxyadenosine in Contemporary Molecular Biology Research

Role in Advanced DNA Sequencing Methodologies and Genotyping Techniques

7-Deaza-7-Iodo-2',3'-dideoxyadenosine serves as a specialized reagent in DNA synthesis and sequencing reactions. medchemexpress.com Its utility in chain-termination sequencing methods, analogous to the classic Sanger sequencing technique, stems from its dideoxy nature. The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond, thereby terminating DNA chain elongation by DNA polymerase.

The 7-deaza modification addresses a common problem in sequencing GC- and AT-rich regions, known as band compression. nih.gov These regions can form stable secondary structures (like hairpins or G-quadruplexes) via Hoogsteen hydrogen bonds involving the N7 position of purine (B94841) bases. genelink.com Such structures can cause anomalies in electrophoretic mobility on sequencing gels, leading to ambiguous or incorrect sequence reads. nih.govgenelink.com By replacing the N7 nitrogen with a carbon, 7-deaza purine analogues like 7-deaza-2'-deoxyadenosine triphosphate (c7dATP) prevent these non-Watson-Crick interactions, resulting in improved resolution and higher accuracy in both manual and automated DNA sequencing. nih.govnih.gov The incorporation of this modified base leads to a more uniform distribution of chain-terminated DNA products, significantly enhancing the quality of sequencing data. nih.gov

| Application Area | Compound/Analogue Used | Key Finding/Advantage | Reference |

| DNA Sequencing | This compound | Acts as a chain terminator for DNA synthesis. | medchemexpress.com |

| Resolving Compressions | 7-deaza-2'-deoxyadenosine triphosphate (c7dATP) | Prevents Hoogsteen base pairing in A-rich regions, reducing electrophoretic mobility anomalies. | nih.gov |

| GC-Rich Sequencing | 7-deaza-2'-deoxyguanosine triphosphate (deaza-dGTP) | Improves PCR amplification and provides readable sequences from GC-rich templates like CpG islands. | nih.gov |

| Automated Sequencing | c7dATP | Results in a higher degree of uniformity in chain termination, improving accuracy in automated base assignment. | nih.gov |

Elucidation of DNA Replication, Repair, and Recombination Pathways

Modified nucleosides are crucial tools for investigating the complex enzymatic processes of DNA replication, repair, and recombination. biosyn.com The incorporation of analogues like this compound allows researchers to probe the mechanisms of DNA polymerases and other enzymes that interact with DNA. The 7-deaza modification alters the electronic properties and hydrogen bonding potential in the major groove of the DNA double helix without disrupting standard Watson-Crick base pairing. biosyn.com This makes it an effective probe for studying DNA-protein interactions that are sensitive to major groove modifications.

By acting as a chain terminator, the dideoxy form of the nucleoside can be used to "trap" polymerase-DNA complexes at specific points, allowing for detailed kinetic and structural analysis. Furthermore, oligonucleotides containing these modifications are included in specialized research libraries, such as those used for studying the cell cycle and DNA damage, highlighting their role in investigating these fundamental cellular pathways. medchemexpress.com

Design and Characterization of Modified Oligonucleotides for Antisense and Aptamer Research

The 7-iodo-7-deazapurine scaffold is a versatile starting point for the synthesis of highly modified oligonucleotides used in antisense and aptamer development. nih.govbiosynth.com While the 2'-deoxy version (7-iodo-2'-deoxy-7-deazaadenosine) is often the direct precursor, the chemical principles are broadly applicable. nih.govresearchgate.net The iodine atom at the 7-position serves as a convenient chemical handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. nih.govresearchgate.net

This capability has been exploited in aptamer research to enhance binding affinity and specificity. For example, researchers have attached a hydrophobic phenylbutyl moiety to the 7-position of 7-deazaadenosine to create a modified DNA aptamer with high affinity for Heat Shock Protein 70. nih.gov The introduced group can participate in hydrophobic or π-π stacking interactions with the target protein, which are not possible with natural nucleotides. nih.gov

In antisense technology, chemical modifications are introduced to oligonucleotides to increase their metabolic stability against nucleases and improve their binding affinity to target mRNA. nih.govnih.gov The 7-deaza modification contributes to these goals by altering the oligonucleotide's structural and electronic properties, potentially enhancing its therapeutic profile. biosyn.com

Engineering of Novel Functional Nucleic Acids (e.g., Deoxyribozymes, Ribozymes, XNAs)

The creation of synthetic nucleic acid enzymes (deoxyribozymes and ribozymes) and xeno-nucleic acids (XNAs) often relies on an expanded chemical toolkit that includes modified nucleosides. nih.govnih.gov These modifications introduce novel functionalities beyond the capabilities of the four standard DNA bases, thereby expanding the catalytic and structural potential of nucleic acids. researchgate.net

The 7-position of purines is an ideal site for modification because it allows for the attachment of chemical groups into the major groove of the DNA helix with minimal disruption to the duplex structure. researchgate.net The precursor molecule, 7-deaza-7-iodo-2'-deoxyadenosine, is used to synthesize derivatives containing pendant catalytic groups, such as amino or imidazolyl functionalities, which can then be incorporated into DNA sequences to create novel deoxyribozymes. researchgate.net

Similarly, in the field of XNAs, modified bases are essential for achieving efficient and high-fidelity replication of artificial genetic polymers. For instance, 7-deaza-7-substituted guanosine (B1672433) analogues have been successfully used in the enzymatic synthesis of Threose Nucleic Acid (TNA) libraries to evolve stable TNA aptamers that can bind to targets like HIV reverse transcriptase with high affinity. nih.gov

Investigating Telomerase Mechanism and Function through Substrate Analogues

Telomerase, the enzyme responsible for maintaining telomere length, is a critical target in cancer research. Modified purine nucleosides have proven to be valuable as substrate analogues to study its mechanism and as potential inhibitors. nih.gov

Mechanistic Studies of 7 Deaza 7 Iodo 2 ,3 Dideoxyadenosine Interactions with Biomacromolecules

Structural Biology Approaches to Enzyme-Nucleoside/Nucleotide Complexation

Understanding how 7-Deaza-7-Iodo-2',3'-dideoxyadenosine interacts with key enzymes like DNA polymerases and telomerase at an atomic level is fundamental to elucidating its mechanism of action. Structural biology provides a visual and energetic framework for these interactions.

High-Resolution Structural Analysis of DNA Polymerase-Analogue Interactions

High-resolution crystal structures of DNA polymerases in complex with substrates reveal the precise coordination required for nucleotide incorporation. While a specific crystal structure for this compound complexed with a DNA polymerase is not publicly available, extensive research on related 7-deaza-modified purines provides significant insights.

Archaeal B-family DNA polymerases, such as KOD DNA polymerase, are known to have a broader substrate tolerance for 7-deaza-modified purines compared to A-family polymerases like KlenTaq. uni-konstanz.de Structural data shows that in B-family polymerases, the DNA maintains a B-form conformation, which offers more space in the major groove to accommodate bulky modifications at the 7-position. uni-konstanz.de The 7-deaza moiety itself points into a crevice between the finger and palm domains of the enzyme. uni-konstanz.deresearchgate.net In contrast, A-family polymerases can induce a shift toward A-form DNA, which may present steric constraints. uni-konstanz.de

The 2',3'-dideoxy feature of the sugar is the primary determinant of chain termination. Lacking the 3'-hydroxyl group, the nucleoside, once incorporated by a polymerase, cannot form a phosphodiester bond with the subsequent nucleotide, thereby halting DNA synthesis. The 7-iodo-7-deaza modification influences the initial binding and positioning of the nucleotide within the active site. The bulky iodine atom can form specific interactions within the major groove, potentially enhancing binding affinity or altering the enzyme's conformational dynamics during catalysis. nih.gov These structural details are crucial for understanding how modified nucleotides are tolerated and processed by different polymerase families. nih.gov

Biophysical Characterization of Telomerase Active Site Binding

Telomerase, a specialized reverse transcriptase that maintains telomere length, is a key target for nucleoside analogue inhibitors. Biophysical studies on the triphosphate form of related 7-deaza purine (B94841) nucleosides have demonstrated potent inhibition of human telomerase. For instance, 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) was identified as a potent telomerase inhibitor with a 50% inhibitory concentration (IC₅₀) of 8 µM in cell-free biochemical assays. nih.govacs.org

Studies have shown that analogues like 7-deaza-dATP are not only inhibitors but are also incorporated into the growing telomeric DNA by telomerase. nih.govacs.org This incorporation leads to a prematurely shortened telomeric ladder, indicating that the modification interferes with the processivity of the enzyme. nih.govacs.org While the 2',3'-dideoxyadenosine (B1670502) analogue would act as a definitive chain terminator, the 7-iodo-7-deaza modification on the base would primarily influence the binding affinity within the telomerase active site. The specific biophysical parameters, such as binding constants (Kd) for this compound with telomerase, are critical for a complete understanding, though studies on closely related compounds like 3'-azido-2',3'-dideoxynucleoside triphosphates have also confirmed selective telomerase inhibition and incorporation. nih.gov

Thermodynamic and Kinetic Analyses of Modified Nucleic Acid Duplexes

The incorporation of this compound into a nucleic acid strand significantly alters the stability and dynamics of the resulting duplex. Thermodynamic and kinetic studies quantify these effects.

Thermal Denaturation (Tm) Profiles and Stability Contributions

The thermal melting temperature (Tm) is a direct measure of the stability of a nucleic acid duplex. Studies have consistently shown that introducing 7-substituted-7-deazapurine nucleosides can significantly stabilize oligonucleotide duplexes. nih.gov The replacement of the N7 atom of adenosine (B11128) with a carbon atom already alters the electronic properties of the base, which can affect stacking interactions. nih.gov The addition of a halogen at this position further enhances stability.

In studies on related compounds, the most stable duplexes were observed with 7-iodo modifications. For example, the incorporation of a 7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine resulted in a Tm enhancement of 2.5°C per modification in non-self-complementary duplexes. nih.gov This stabilizing effect is attributed to the increased hydrophobicity and polarizability of the iodine atom, which enhances base-stacking interactions with adjacent bases in the helix. nih.govnih.gov While the unsubstituted 7-deazaadenosine can slightly decrease duplex stability against an RNA target (ΔTm of -0.25°C per substitution), the addition of a bulky group at the 7-position generally reverses this trend and provides a net stabilizing effect. oup.com

Table 1: Illustrative Thermal Melting (Tm) Changes in Modified Oligonucleotides (Note: Data is based on related 7-substituted deazapurine analogues to demonstrate the principle effect of the modification.)

Spectroscopic Probes of Base Stacking and Hydrogen Bonding Networks

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed information about the structural consequences of incorporating modified nucleosides into DNA. The 7-deaza modification, by replacing a nitrogen atom with a C-H group, eliminates a potential hydrogen bond acceptor site in the major groove of the DNA duplex. nih.gov This change alters the electronic properties of the purine ring system and can affect the local hydration and cation organization, which in turn influences the dynamic structure of the DNA. nih.gov

Enzyme Inhibition Profiling and Specificity Determination

As a dideoxynucleoside, this compound is an obligate chain terminator of DNA synthesis. Its triphosphate form is expected to be an inhibitor of various DNA polymerases and reverse transcriptases. The specificity and potency of this inhibition are determined by how well the modified base and sugar are accepted by the enzyme's active site.

The 7-deaza modification is generally well-tolerated by many polymerases and can even enhance inhibitory potency in some cases. nih.govnih.gov For example, studies on 8-halo-7-deaza-dGTP derivatives showed that while they were poorly incorporated by some polymerases, they could still interact with the active site. nih.gov The inhibitory profile of the triphosphate of this compound would need to be determined against a panel of enzymes to establish its specificity.

Research on related 7-deaza purine nucleoside triphosphates has demonstrated their potential as selective inhibitors. As mentioned, 7-deaza-dATP is a potent inhibitor of human telomerase (IC₅₀ = 8 µM), a reverse transcriptase. nih.govacs.org Similarly, 3'-azido-2',3'-dideoxyadenosine (B1210982) triphosphate (a related dideoxy analogue) also inhibits telomerase. nih.gov The combination of the chain-terminating dideoxy sugar with the bulky, stacking-enhancing 7-iodo-7-deaza base suggests it would be a potent inhibitor, with its specificity profile depending on the steric and electronic tolerance of the active sites of different polymerases.

Table 2: IC₅₀ Values of Related 7-Deaza Nucleoside Triphosphates Against Human Telomerase

Competitive Inhibition of Purine Nucleoside Phosphorylases

While direct studies on this compound are not extensively documented in publicly available literature, research on analogous 7-deazapurine nucleosides provides strong evidence for their role as competitive inhibitors of Purine Nucleoside Phosphorylases (PNPs). PNPs are crucial enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate.

Studies on a series of 7-deazapurine 2'-deoxyribofuranosides have demonstrated that they are non-cleavable competitive inhibitors of Escherichia coli PNP. nih.gov The inhibition is competitive with respect to the nucleoside substrate, such as 7-methylguanosine. nih.gov The 7-deaza modification, combined with various substituents at other positions of the purine-like ring, can significantly enhance the binding affinity of these nucleosides to the enzyme. nih.gov For instance, the introduction of bulky, hydrophobic groups at the C7 position has been shown to improve the inhibitory activity. nih.gov

The inhibition constants (Kᵢ) for several 7-deazapurine nucleosides are generally lower than those for their purine counterparts, indicating a higher affinity for the enzyme. This suggests that the 7-deaza modification is a promising strategy for developing potent PNP inhibitors. nih.gov The lack of the N7 atom prevents the enzymatic cleavage of the glycosidic bond, making these compounds stable inhibitors rather than substrates.

Below is a table summarizing the inhibitory activity of some 7-deazapurine 2'-deoxyribofuranosides against E. coli PNP, illustrating the effect of different substitutions.

| Compound | Substitution Pattern | Inhibition Constant (Kᵢ) in µM |

| 6-chloro-7-deazapurine 2'-deoxyribofuranoside | 6-chloro | 2.4 |

| 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside | 2-amino, 6-chloro | 2.3 |

| Other 7-deazapurine nucleosides | Various substitutions at positions 2, 6, and 7 | 5-50 |

Data sourced from a study on 7-deazapurine 2'-deoxyribofuranosides and their interaction with E. coli PNP. nih.gov

Based on these findings, it is highly probable that this compound also acts as a competitive inhibitor of PNP. The iodine atom at the C7 position would contribute to the hydrophobicity and steric bulk, potentially leading to strong binding within the active site of the enzyme. The 2',3'-dideoxyribose moiety would further enhance its stability against phosphorolysis.

Modulation of Other Nucleotide-Processing Enzymes

Beyond PNP, 7-deazapurine nucleosides have been shown to interact with other enzymes involved in nucleotide metabolism, such as DNA and RNA polymerases. The triphosphate form of 7-substituted 7-deazapurine nucleosides can act as substrates for these polymerases. nih.gov In some cases, the incorporation of these modified nucleotides into a growing nucleic acid chain can lead to chain termination, thereby inhibiting the polymerase activity. researchgate.net

For example, certain 7-substituted 7-deazaadenosine ribonucleoside triphosphates have been found to inhibit viral RNA-dependent RNA polymerases. researchgate.net The mechanism involves the incorporation of the modified nucleotide, which then halts further extension of the RNA chain. researchgate.net The 7-deaza modification in purine nucleoside triphosphates has been shown to increase the inhibitory potency against Hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov

Given that this compound is a dideoxynucleoside, its triphosphate form would be a strong candidate as a chain terminator for DNA polymerases. Dideoxynucleosides lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond, which is the fundamental mechanism of action for many antiviral and anticancer nucleoside analogues. Therefore, it is plausible that this compound, upon intracellular phosphorylation to its triphosphate form, could be recognized by DNA polymerases and incorporated into DNA, leading to the termination of DNA synthesis.

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be performed with the crystal structures of enzymes like PNP or various DNA polymerases. Such studies would help in visualizing the binding pose of the compound in the active site and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme. The development of force field parameters for 7-deazapurines facilitates such simulations. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide a dynamic view of the ligand-receptor interaction over time. mdpi.com An MD simulation would track the movements of the ligand and the protein, allowing for the assessment of the stability of the complex and the identification of conformational changes that may occur upon binding. The trajectory from an MD simulation can be used to calculate the binding free energy, providing a quantitative measure of the affinity of the ligand for the receptor.

Key interactions that would be analyzed in a computational study of this compound with a target enzyme would include:

Hydrogen Bonding: The amino group at the 6-position and the nitrogen atoms in the pyrimidine (B1678525) ring of the 7-deazaadenine base can form hydrogen bonds with the protein.

Hydrophobic Interactions: The pyrrolo[2,3-d]pyrimidine core and the iodine atom at the C7 position would likely engage in hydrophobic interactions with nonpolar residues in the active site.

Stacking Interactions: The aromatic ring system of the nucleobase can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These computational approaches are instrumental in rational drug design, helping to explain the structure-activity relationships observed in experimental data and guiding the synthesis of new, more potent inhibitors.

Emerging Research Frontiers and Future Prospects for 7 Deaza 7 Iodo 2 ,3 Dideoxyadenosine Derivatives

De Novo Design Principles for Enhanced Functionality and Selectivity

The de novo design of 7-Deaza-7-Iodo-2',3'-dideoxyadenosine derivatives is guided by principles aimed at enhancing their functionality and target selectivity. A primary strategy involves leveraging the 7-iodo substituent as a versatile chemical handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

Key design considerations include:

Modulation of Hydrophobicity and Steric Bulk: By attaching various moieties to the 7-position, researchers can fine-tune the molecule's hydrophobicity and steric profile. This is crucial for optimizing interactions with the active sites of target enzymes, such as viral reverse transcriptases or DNA polymerases. For instance, the introduction of propynyl (B12738560) or methyl groups at the C-7 position of related 7-deaza-2'-deoxypurines has been shown to improve the binding characteristics of oligonucleotides to target DNA and RNA sequences. oup.com

Introduction of Specific Functional Groups: The design process can incorporate specific chemical functionalities to achieve desired outcomes. For example, attaching fluorescent dyes allows for the creation of probes for bioimaging, while the addition of reactive groups can enable covalent modification of biological targets.

Enhancement of Base Pairing Properties: Modifications at the 7-position can influence the electronic properties of the nucleobase, potentially enhancing the stability of base pairing. This is a critical factor in the design of antisense oligonucleotides and other nucleic acid-based tools.

A significant aspect of the de novo design of these derivatives revolves around their potential as antiviral or anticancer agents. The 2',3'-dideoxyribose moiety is a well-established pharmacophore that, upon intracellular phosphorylation to the triphosphate form, can act as a chain terminator of DNA synthesis. By modifying the 7-deazapurine base, researchers aim to improve the selective uptake and activation of these nucleosides in diseased cells while minimizing effects on healthy cells.

Advancements in Biosensing, Bioimaging, and Nanobiotechnology Platforms

Biosensing and Bioimaging: Fluorescently labeled 7-deazaadenosine analogs have been designed to act as environmentally sensitive probes. nih.gov These probes can exhibit changes in their fluorescence properties, such as wavelength shifts, in response to their local environment, including the presence of a complementary base in a target DNA or RNA sequence. nih.gov This makes them valuable tools for the specific detection of nucleic acid sequences.

Nanobiotechnology: In the realm of nanobiotechnology, the ability to incorporate modified nucleosides like this compound into DNA structures allows for the precise engineering of nanomaterials. DNA is increasingly being used as a programmable material for the self-assembly of complex nanostructures. By incorporating functionalized 7-deazapurine derivatives, researchers can introduce specific functionalities at precise locations within these DNA-based nanomaterials.

Contribution to Fundamental Principles of Nucleic Acid Biochemistry and Genetics

The study of this compound and its derivatives provides valuable insights into the fundamental principles of nucleic acid biochemistry and genetics. By replacing the N7 atom of adenine (B156593) with a carbon-iodine group, researchers can probe the role of the major groove of DNA in protein-nucleic acid interactions.

Key areas of contribution include:

Understanding DNA-Protein Interactions: The N7 atom of purines is a key recognition point for many DNA-binding proteins. By using 7-deazapurine analogs, where this nitrogen is absent, scientists can investigate the importance of this specific interaction for protein binding and enzymatic activity.

Probing DNA Structure and Dynamics: The introduction of a bulky iodine atom and other modifications at the 7-position can alter the local structure and flexibility of the DNA duplex. Studies on related 7-deazaguanine (B613801) modifications have shown that they can have a significant effect on the dynamic structure of DNA, likely mediated by changes in hydration and cation organization in the major groove. nih.gov

Elucidating Enzyme Mechanisms: As chain terminators, 2',3'-dideoxynucleosides are invaluable tools for studying the mechanisms of DNA polymerases. By using modified versions like this compound, researchers can gain a more detailed understanding of how these enzymes recognize and incorporate nucleotides, and how modifications on the nucleobase affect this process.

Identification of Novel Biological Targets and Therapeutic Modalities in Research Contexts

The exploration of this compound derivatives is leading to the identification of novel biological targets and the development of new therapeutic modalities within a research context. While this specific compound is primarily a research tool, its structural motifs are relevant to the design of therapeutic agents.

The 7-deazapurine scaffold is a component of several natural product antibiotics and has been incorporated into nucleoside analogs with potent antiviral and anticancer activities. For example, 7-deaza-adenosine analogs have been identified as potent inhibitors of Hepatitis C virus replication. nih.gov The mechanism of action often involves intracellular phosphorylation to the triphosphate, which then inhibits viral RNA-dependent RNA polymerase. nih.gov

The 2',3'-dideoxyadenosine (B1670502) component is a well-known reverse transcriptase inhibitor. The combination of these two pharmacophores in this compound suggests that its derivatives could be investigated as inhibitors of viral replication. The 7-iodo group provides a site for modification to improve potency, selectivity, and pharmacokinetic properties.

Furthermore, the ability of 7-deazapurine-containing oligonucleotides to exhibit enhanced binding to target RNA sequences makes them promising candidates for the development of antisense therapies. oup.com By incorporating 7-iodo-7-deaza-2-amino-2'-deoxyadenosine into antisense sequences, researchers have observed substitution-dependent potency in reducing target mRNA levels. oup.com These findings highlight the potential for designing novel nucleic acid-based therapeutics with improved efficacy.

Q & A

Basic: What is the synthetic strategy for preparing 7-Deaza-7-Iodo-2',3'-dideoxyadenosine, and how does it enable applications in next-generation sequencing?

The synthesis involves two critical steps:

- 3'-OH modification to introduce reversible termination properties.

- Linker-dye system incorporation via Sonogashira cross-coupling with alkynes, facilitated by the 7-iodo group on the nucleoside .

This compound serves as a reversible terminator in sequencing-by-synthesis (SBS) workflows. The iodine atom allows site-specific coupling of fluorescent tags, enabling real-time detection during polymerase-driven nucleotide incorporation .

Basic: How does this compound mitigate sequencing artifacts in GC-rich DNA regions?

GC-rich sequences often cause compression artifacts due to secondary structures. The 7-deaza modification reduces base stacking and Hoogsteen interactions, destabilizing secondary structures. When used in sequencing reactions (e.g., with Klenow polymerase), this modification improves read accuracy in GC-rich regions by minimizing polymerase pausing and misincorporation .

Advanced: How do 7-substituents (e.g., iodine, alkynes) influence the duplex stability of oligonucleotides containing this compound?

The 7-iodo group enhances duplex stability compared to unmodified adenine. For example:

Advanced: Can this compound be used to study fluorescence-based DNA-protein interactions?

Yes. Alkynyl derivatives (e.g., 7-propyne) exhibit strong fluorescence (λem ≈ 400 nm) due to conjugation between the triple bond and the heterocyclic base. This property enables real-time tracking of DNA-protein binding or polymerase activity. Quantum yields vary with substituents:

| Derivative | Quantum Yield (Φ) | Stokes Shift (nm) |

|---|---|---|

| 7-Propyne | 0.45 | 120 |

| 7-Iodo | 0.12 | 80 |

Advanced: How does incorporating this compound into antisense oligonucleotides improve target mRNA knockdown?

Substituting dA with 7-propyne-7-deaza-2',3'-dideoxyadenosine in antisense sequences increases binding affinity to RNA (ΔTm ≈ +3–4°C per modification). In murine C-raf mRNA targeting, oligonucleotides with 3–4 substitutions showed a 2–3-fold increase in potency compared to unmodified controls. The enhanced stability arises from reduced nuclease susceptibility and improved RNase H recruitment .

Advanced: What experimental methods are used to analyze the bending dynamics of DNA duplexes containing this compound?

- Ligation-mediated electrophoretic mobility shift assays : Oligonucleotides are 5'-phosphorylated, ligated into multimers, and analyzed via PAGE. Bending is quantified from migration anomalies .

- CD spectroscopy : Reveals conformational changes (e.g., B-DNA to A-DNA transitions) induced by the 7-deaza modification .

- Thermodynamic profiling : Van’t Hoff analysis calculates ΔH and ΔS values to correlate substituent effects with duplex stability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Use glove boxes for synthesis to avoid skin contact.

- Store at -20°C for long-term stability (1–2 years) .

- Dispose of waste via professional biohazard services due to potential genotoxicity .

Advanced: How does this compound compare to other dideoxynucleosides (e.g., ddATP) in chain termination efficiency?

Unlike ddATP , which lacks a 3'-OH group entirely, this compound acts as a reversible terminator . Its 3'-OH is temporarily blocked (e.g., with azidomethyl groups), allowing controlled single-nucleotide extension in SBS. This enables higher sequencing accuracy compared to irreversible terminators like ddATP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.